Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is an organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro group, an oxo group, and an ethyl ester functional group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate typically involves the reaction of 7-chloro-1,5-naphthyridine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthyridine derivatives with additional oxygen functionalities.
Reduction: Hydroxyl-substituted naphthyridine derivatives.
Substitution: Amino or thio-substituted naphthyridine derivatives.
Scientific Research Applications
Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, resulting in antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another naphthyridine derivative with similar structural features.
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Shares the chloro and oxo groups but has a cyclopropyl group instead of an ethyl ester.
Uniqueness
Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ethyl ester group differentiates it from other similar compounds, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C11H9ClN2O3 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
ethyl 7-chloro-6-oxo-5H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-3-9-8(13-5-6)4-7(12)10(15)14-9/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
SGCMERLXGHHVFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C(=O)N2)Cl)N=C1 |
Origin of Product |
United States |
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